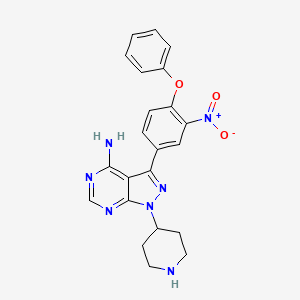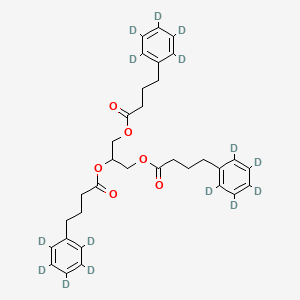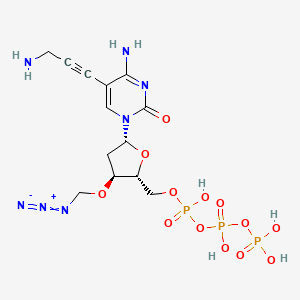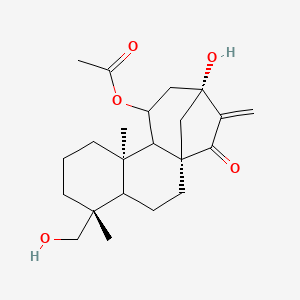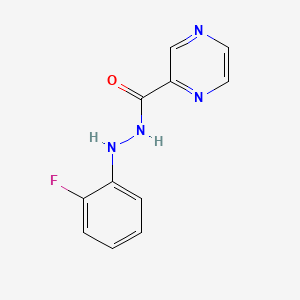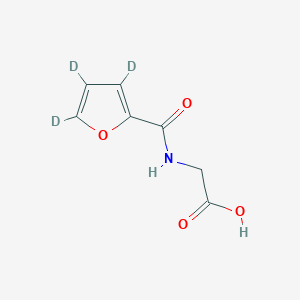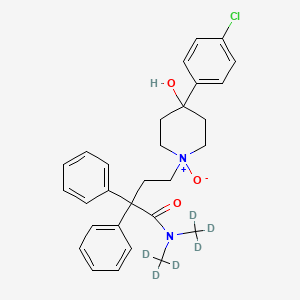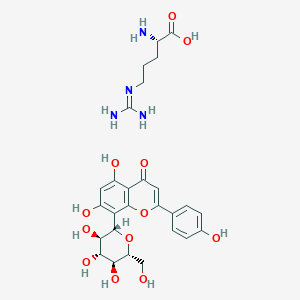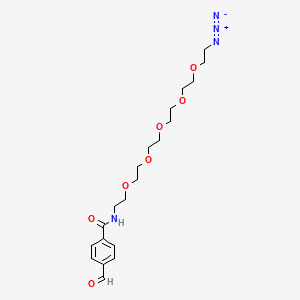
N3-PEG5-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-PEG5-aldehyde is a cleavable polyethylene glycol (PEG) linker containing five PEG units. It is specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N3-PEG5-aldehyde is synthesized through a series of chemical reactions involving the introduction of an azide group and an aldehyde group linked through a linear PEG chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Azide Introduction: The azide group is introduced through a nucleophilic substitution reaction.
Aldehyde Introduction: The aldehyde group is introduced through an oxidation reaction.
The reaction conditions for these steps vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions
N3-PEG5-aldehyde undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN
Major Products Formed
CuAAc: Forms a triazole ring as the major product.
SPAAC: Also forms a triazole ring but through a catalyst-free process
Applications De Recherche Scientifique
N3-PEG5-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mécanisme D'action
N3-PEG5-aldehyde exerts its effects through its azide and aldehyde functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkyne groups. The aldehyde group can form Schiff bases with amines, facilitating bioconjugation. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-PEG4-aldehyde: Contains four PEG units and similar functional groups.
N3-PEG6-aldehyde: Contains six PEG units and similar functional groups.
N3-PEG5-amine: Contains an amine group instead of an aldehyde group
Uniqueness
N3-PEG5-aldehyde is unique due to its specific combination of five PEG units, an azide group, and an aldehyde group. This combination provides optimal solubility, reactivity, and stability for use in various applications, particularly in the synthesis of ADCs .
Propriétés
Formule moléculaire |
C20H30N4O7 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C20H30N4O7/c21-24-23-6-8-28-10-12-30-14-16-31-15-13-29-11-9-27-7-5-22-20(26)19-3-1-18(17-25)2-4-19/h1-4,17H,5-16H2,(H,22,26) |
Clé InChI |
VEASZCUTKBUAIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
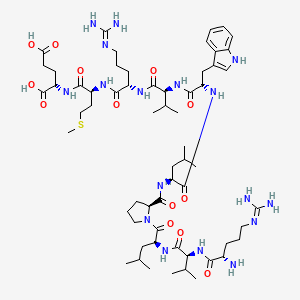
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
